2-Chloro-6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole
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Overview
Description
2-Chloro-6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole can be achieved through several methods. One common approach involves the condensation of 4,5,6,7-tetrahydro-1,3-benzothiazole with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 2-amino-6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole.
Oxidation: Formation of this compound sulfoxide.
Reduction: Formation of 2-chloro-6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazoline.
Scientific Research Applications
2-Chloro-6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is investigated for its role in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole
- 6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole
- 2-Amino-6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole
Uniqueness
2-Chloro-6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole is unique due to the presence of both chlorine and ethyl groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications.
Properties
Molecular Formula |
C9H12ClNS |
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Molecular Weight |
201.72 g/mol |
IUPAC Name |
2-chloro-6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole |
InChI |
InChI=1S/C9H12ClNS/c1-2-6-3-4-7-8(5-6)12-9(10)11-7/h6H,2-5H2,1H3 |
InChI Key |
IYKNYZDAQRCMRI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=N2)Cl |
Origin of Product |
United States |
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